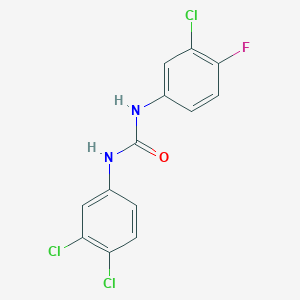
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
3-Chloro-4-fluoroaniline+3,4-dichlorophenyl isocyanate→this compound
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving consistent product quality.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the urea bond.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives, while hydrolysis results in the formation of amines and carbon dioxide.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-phenylurea: Lacks the additional chloro substituents on the second phenyl ring, which may affect its chemical properties and biological activities.
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the fluoro substituent, which may influence its reactivity and interactions with molecular targets.
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea: Has a different substitution pattern, which can impact its overall properties and applications.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBAJFXXZYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
![2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2887596.png)
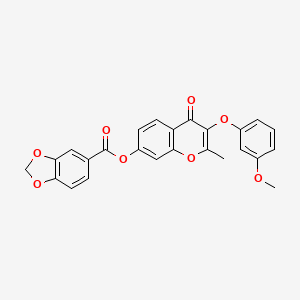
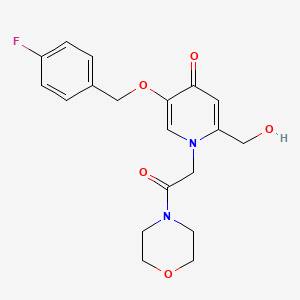
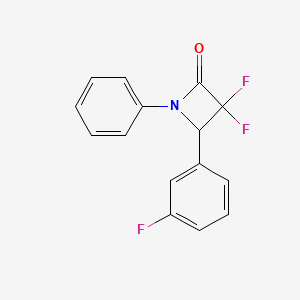
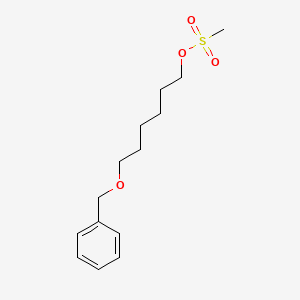
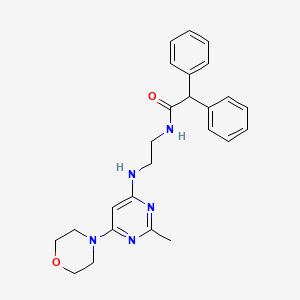
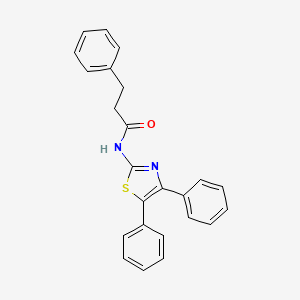
![7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione](/img/structure/B2887610.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
